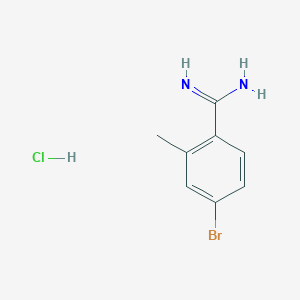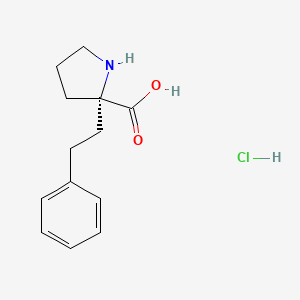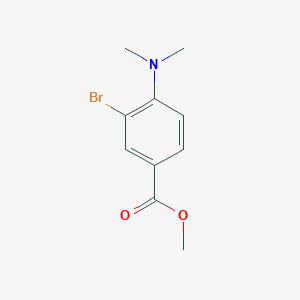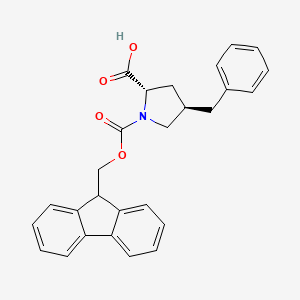
4-Bromo-2-methyl-benzamidine hydrochloride
Vue d'ensemble
Description
“4-Bromo-2-methyl-benzamidine hydrochloride” is a chemical compound with the molecular formula C8H10BrClN2O . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-benzamidine hydrochloride” can be represented by the SMILES string Cl.Cc1ccc(cc1)C(N)=N . The InChI code for this compound is 1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H .
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
4-Bromo-2-methyl-benzamidine hydrochloride is a compound of interest in the field of chemical synthesis and medicinal chemistry. Its structural moiety, the benzamidine group, is a key fragment in various pharmacologically active compounds. For example, in the context of coagulation factor Xa inhibitors, the benzamidine isostere, such as 1-aminoisoquinoline, has been explored as a critical component in the design of competitive, small-molecule inhibitors with potential antithrombotic properties (Pauls & Ewing, 2001). These inhibitors are essential in the development of new therapeutic agents for preventing and treating thrombosis.
Environmental and Toxicological Studies
Compounds related to 4-Bromo-2-methyl-benzamidine hydrochloride, such as benzamides and acetamides, have been subjects of environmental and toxicological studies. For instance, the detailed review of non-fentanil novel synthetic opioid receptor agonists highlights the significance of N-substituted benzamides in understanding the chemistry, pharmacology, and potential risks associated with their emergence as substances of abuse (Sharma et al., 2018). These studies contribute to the broader knowledge of environmental contaminants and their impact on public health, emphasizing the importance of monitoring and regulating such substances.
Molecular Biology and Biochemistry
In molecular biology and biochemistry, the structural features of benzamidine derivatives, akin to 4-Bromo-2-methyl-benzamidine hydrochloride, are exploited for understanding protein-ligand interactions. For example, benzamidine and its analogs have been used as probes to study serine proteases, providing insights into enzyme mechanisms, substrate specificity, and the design of enzyme inhibitors. This research has implications for drug development, particularly in designing inhibitors for enzymes implicated in diseases.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, compounds with benzamidine moieties are investigated for their self-assembly properties and potential applications in nanotechnology and biomaterials. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with benzamidine derivatives, are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. These structures have applications ranging from polymer processing to biomedical applications, demonstrating the versatility and potential of benzamidine-related compounds in advanced material science (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
4-bromo-2-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOOWUHTXIQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655083 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-benzamidine hydrochloride | |
CAS RN |
1171517-69-3 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)










![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
